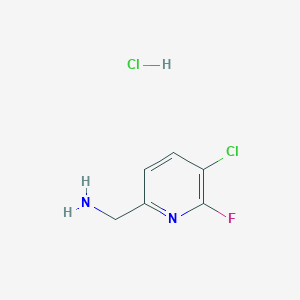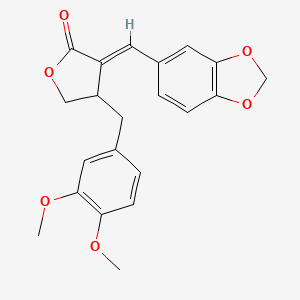
Suchilactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Suchilactone is a lignan compound extracted from the plant Monsonia angustifolia E.Mey. ex A.Rich. (Geraniaceae). It is known for its potential pharmacological activities, particularly its inhibitory effects on acute myeloid leukaemia (AML) cells .
Métodos De Preparación
Suchilactone can be extracted from Monsonia angustifolia using organic solvents like chloroform and ethanol. The compound is typically obtained in the form of orange-yellow to red-brown crystals
Análisis De Reacciones Químicas
Suchilactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed reaction conditions and products are not extensively documented.
Substitution: this compound can undergo substitution reactions, particularly involving its functional groups. Common reagents and conditions for these reactions are not specified in the available literature.
Aplicaciones Científicas De Investigación
Suchilactone has shown significant potential in scientific research, particularly in the field of medicine. It has been found to inhibit the growth of acute myeloid leukaemia cells by inactivating the SHP2 protein, which is involved in cell proliferation and apoptosis This makes this compound a promising candidate for the treatment of acute myeloid leukaemia
Mecanismo De Acción
Suchilactone exerts its effects by binding to the SHP2 protein and inhibiting its activation. This inhibition blocks the activation of the ERK pathway, which is involved in cell proliferation and survival. As a result, this compound promotes apoptosis (programmed cell death) and inhibits the proliferation of acute myeloid leukaemia cells .
Comparación Con Compuestos Similares
Suchilactone is unique due to its specific interaction with the SHP2 protein. Similar compounds include other lignans extracted from plants, such as:
Podophyllotoxin: Known for its anti-cancer properties.
Arctigenin: Exhibits anti-inflammatory and anti-cancer activities.
Matairesinol: Has antioxidant and anti-cancer properties.
These compounds share some pharmacological activities with this compound but differ in their specific molecular targets and mechanisms of action.
Propiedades
Fórmula molecular |
C21H20O6 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C21H20O6/c1-23-17-5-3-13(9-19(17)24-2)7-15-11-25-21(22)16(15)8-14-4-6-18-20(10-14)27-12-26-18/h3-6,8-10,15H,7,11-12H2,1-2H3/b16-8+ |
Clave InChI |
GVNUFBXIXQNOCF-LZYBPNLTSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)CC\2COC(=O)/C2=C/C3=CC4=C(C=C3)OCO4)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CC2COC(=O)C2=CC3=CC4=C(C=C3)OCO4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


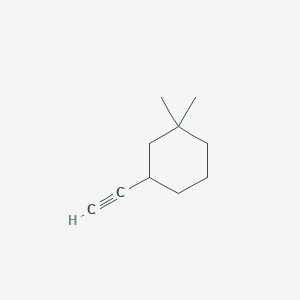
![N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide](/img/structure/B12309784.png)
![rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12309790.png)

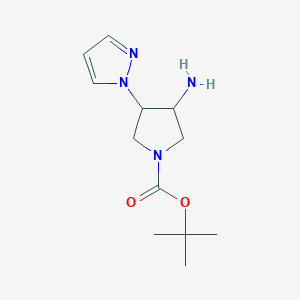

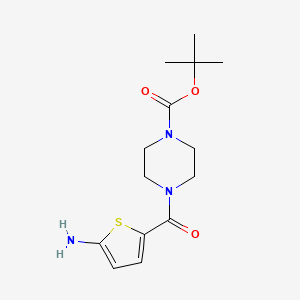
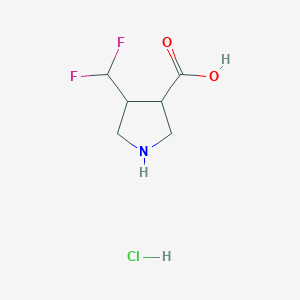

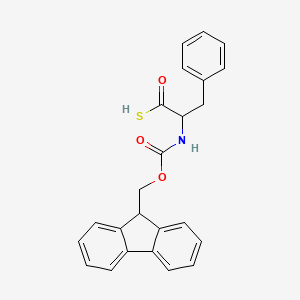

![rac-(3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide](/img/structure/B12309838.png)
